Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 121541-06-8
VCID: VC9098287
InChI: InChI=1S/C15H15FN2OS/c16-12-6-8-13(9-7-12)18-15(20)17-10-14(19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20)
SMILES: C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)F)O
Molecular Formula: C15H15FN2OS
Molecular Weight: 290.4 g/mol

Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-

CAS No.: 121541-06-8

Cat. No.: VC9098287

Molecular Formula: C15H15FN2OS

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- - 121541-06-8

Specification

CAS No. 121541-06-8
Molecular Formula C15H15FN2OS
Molecular Weight 290.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-(2-hydroxy-2-phenylethyl)thiourea
Standard InChI InChI=1S/C15H15FN2OS/c16-12-6-8-13(9-7-12)18-15(20)17-10-14(19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20)
Standard InChI Key CQOFVOYTTOVJTE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)F)O
Canonical SMILES C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)F)O

Introduction

Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-, is a thiourea derivative that incorporates a 4-fluorophenyl group and a 2-hydroxy-2-phenylethyl moiety. This compound features a sulfur atom double-bonded to a carbon atom, which is also attached to two nitrogen atoms, each linked to different organic groups. The molecular formula of this compound is C15H15FN2OS, and its molecular weight is approximately 290.36 g/mol .

Synthesis Methods

The synthesis of Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-, can be approached through several methods, typically involving the reaction of appropriate amines with isothiocyanates or thiourea precursors. Each method must be optimized for yield and purity, often requiring purification techniques like recrystallization or chromatography.

Biological Activities and Potential Applications

Thiourea derivatives, including N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-, are often studied for their biological activities. While specific research on this compound is limited, thiourea derivatives generally exhibit potential therapeutic applications, including anticancer and antimicrobial activities. The presence of a hydroxyl group may enhance solubility, which could influence its bioavailability and efficacy.

Biological ActivityPotential Application
Anticancer ActivityTherapeutic Agent
Antimicrobial ActivityInfection Treatment
Antioxidant ActivityProtective Agent

Interaction Studies

Interaction studies involving Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-, focus on its binding affinity with biological targets. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, which are essential for developing therapeutic applications.

Comparison with Similar Compounds

Similar compounds to N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- include other thiourea derivatives with different substituents. For example, N,N-Diethylthiourea and Phenylthiourea lack the fluorine and hydroxyl groups present in N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-, which can affect their reactivity and biological activity.

CompoundKey FeaturesUnique Aspects
N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-Contains fluorine; hydroxyl group enhances solubilityPotential anticancer activity
N,N-DiethylthioureaUsed in organic synthesisTwo ethyl groups increase steric hindrance
PhenylthioureaCommon in chemical applicationsLacks fluorine; simpler structure

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